N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide
Description
N-(5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide (CAS: 898495-28-8) is a benzamide derivative featuring a 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole scaffold. Its molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of 256.30 g/mol . The compound consists of a benzamide group linked to a bicyclic isoxazole ring system, where the methyl substituent at position 5 enhances lipophilicity and may influence conformational stability.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C15H16N2O2/c1-10-7-8-13-12(9-10)15(19-17-13)16-14(18)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,18) |
InChI Key |
QVWHBCATRRSVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydroxylamine with Cyclic Ketones
The benzisoxazole core is typically synthesized via cyclocondensation between 2-methylcyclohexanone and hydroxylamine derivatives under acidic conditions:
Key parameters :
Alternative Pathway: Nitroso Cyclization
In cases where hydroxylamine availability is limited, nitroso intermediates can be generated in situ from cyclohexanone oxime. This method employs NaNO₂ and H₂SO₄ to facilitate cyclization:
Optimization notes :
Amidation of the Benzisoxazole Amine
Schotten-Baumann Reaction
Classical acylation using benzoyl chloride in a biphasic system (water/dichloromethane) with NaHCO₃ as base:
Conditions :
Limitations
-
Competing hydrolysis of benzoyl chloride reduces efficiency
-
Requires strict pH control (pH 8–9)
Coupling Reagent-Mediated Amidation
Modern protocols employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt to enhance yields:
Advantages :
Reagent comparison :
| Reagent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| HATU/DIPEA | 89 | 12 |
| EDC/HOBt | 82 | 18 |
| DCC/DMAP | 75 | 24 |
Purification and Characterization
Crystallization Techniques
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=7.2 Hz, 2H, Ar-H), 7.48 (t, J=7.4 Hz, 1H, Ar-H), 7.40 (t, J=7.6 Hz, 2H, Ar-H), 4.32 (s, 1H, NH), 2.90–2.84 (m, 2H, CH₂), 2.72–2.66 (m, 2H, CH₂), 2.10 (s, 3H, CH₃).
-
IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide I).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of microreactor technology reduces reaction times by 40% compared to batch processes:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Cycle time (h) | 24 | 14 |
| Productivity (kg/h) | 1.2 | 2.8 |
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted benzamides.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. A study demonstrated that derivatives of benzamides similar to N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide exhibited significant antimicrobial activity.
Case Study: Antimicrobial Screening Results
The synthesized compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Staphylococcus aureus |
These findings suggest that the compound can be a promising candidate for the development of new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer potential. Research indicates that it exhibits cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Screening Results
In vitro studies were conducted on human colorectal carcinoma cell line HCT116 using the Sulforhodamine B assay to evaluate the cytotoxicity of the compound.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard (5-FU) | 9.99 | HCT116 |
The results indicated that certain derivatives of this compound were more effective than the standard drug 5-Fluorouracil (IC50 = 9.99 µM), highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzisoxazole ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Substituent Variations on the Aromatic Ring
- N-(4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-yl)benzamide Derivatives (): Compound 5: Features a 4-methoxyphenyl group. Compound 6: Contains a 4-ethoxyphenyl group. Compound 7: Substituted with a 4-propoxyphenyl group. Compound 8: Includes a 4-isopropoxyphenyl group. Longer alkoxy chains (e.g., propoxy) may improve lipophilicity but reduce aqueous solubility .
2-Nitro-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide (CAS: 54108-15-5):
Heterocyclic Core Modifications
- N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (): Replaces the isoxazole ring with a benzothiophene system. Crystal Structure: The cyclohexene ring adopts an envelope conformation, and intramolecular N–H···O hydrogen bonds stabilize the structure. Weak Cg–Cg π-π interactions (3.90 Å) are observed .
Thiadiazole-Based Benzamides ():
- Compound 6 : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide.
- Melting point: 160°C , IR: 1606 cm⁻¹ (C=O stretch) .
Physicochemical and Spectroscopic Properties
Trends :
- Heterocyclic expansion (e.g., thiadiazole, pyridine) increases molecular weight and melting points.
- Electron-withdrawing groups (e.g., nitro) may lower basicity but enhance electrophilic reactivity.
Biological Activity
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound's chemical properties are crucial for understanding its biological activity. Here are the key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 220.28 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 311.6 ± 42.0 °C |
| Flash Point | 142.3 ± 27.9 °C |
This compound exhibits various biological activities attributed to its structural features. The benzamide moiety is known for its role in modulating biological pathways, particularly in anti-inflammatory and anticancer activities.
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell-based assays, indicating potential therapeutic applications in inflammatory diseases .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by regulating key proteins involved in cell cycle progression and apoptosis pathways .
Study on Zebrafish Embryos
A study conducted by MDPI investigated the toxicity and biological activity of benzamide derivatives, including this compound on zebrafish embryos. The results indicated that certain derivatives exhibited significant antifungal activity while maintaining low toxicity levels .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines at micromolar concentrations. For instance:
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| T24T (Bladder) | 10 - 60 | Induction of apoptosis |
| HCT116 (Colon) | 20 | Growth inhibition |
These findings suggest that the compound may interact with specific cellular pathways to exert its effects.
Q & A
Basic Research Questions
Q. What methodological approaches are critical for synthesizing benzamide derivatives like N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide?
- Answer: Synthesis typically involves coupling reactions using carbodiimide activators (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in dichloromethane, followed by purification via column chromatography (20% ethyl acetate/hexane). Key steps include monitoring reaction progress via TLC, verifying purity via melting points, and characterizing products using NMR (400 MHz, δ assignments for aromatic protons and methyl groups), IR (KBr pellet for amide C=O stretches ~1650 cm⁻¹), and mass spectrometry (e.g., m/z = 361.11 [M⁺]) .
Q. How is the crystal structure of this compound determined, and what parameters are essential for refinement?
- Answer: Single-crystal X-ray diffraction (CuKα radiation, λ = 1.54184 Å) is performed using diffractometers like Agilent Eos Gemini. Data collection includes unit cell parameters (e.g., monoclinic P21/c, a = 13.5223 Å, b = 6.23222 Å, c = 22.2941 Å, β = 106.15°) and refinement with SHELXL . Hydrogen atoms are placed geometrically, and displacement parameters are constrained (Uiso(H) = 1.2–1.5 Ueq(C)). R-factors (e.g., R1 = 0.037, wR2 = 0.105) and residual electron density (<0.28 e Å⁻³) validate structural accuracy .
Q. What spectroscopic techniques confirm the functional groups and molecular dynamics of benzamide derivatives?
- Answer:
- IR Spectroscopy: Identifies amide C=O (~1650 cm⁻¹) and aromatic C–H stretches (~3000 cm⁻¹).
- NMR: ¹H NMR (400 MHz, CDCl₃) reveals aromatic protons (δ 7.42–8.04 ppm), NH protons (δ 12.60 ppm), and methyl/methylene groups (δ 1.51–2.72 ppm).
- Mass Spectrometry: Confirms molecular ion peaks (e.g., m/z = 361.11) and fragmentation patterns .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds and π-π interactions influence the conformational stability of this compound?
- Answer: Intramolecular N–H···O hydrogen bonds form S(6) ring motifs, locking the benzisoxazole and benzamide moieties into a planar conformation (dihedral angle = 7.1°). Weak π-π interactions (centroid separation = 3.9009 Å) between aromatic rings contribute to crystal packing stability. These interactions are critical for maintaining molecular rigidity, which may affect ligand-receptor binding in biological studies .
Q. What challenges arise in refining crystal structures with SHELXL, and how can researchers address data contradictions?
- Answer: Common issues include:
- Disordered solvent molecules: Resolved using PART instructions and ISOR restraints.
- Anisotropic displacement: Adjusted via full-matrix least-squares refinement.
- Twinned data: Handled with TWIN/BASF commands. Discrepancies between observed and calculated dihedral angles (e.g., 59.0° vs. idealized values) are minimized by validating geometric restraints against high-resolution data (I > 2σ(I)) .
Q. How can researchers optimize cytotoxicity assays for benzamide derivatives, and what statistical methods validate efficacy?
- Answer:
- Assay Design: Use HeLa cells treated with serial dilutions (0–200 μM) for 48 hours, followed by MTT assays (absorbance at 570 nm).
- Data Analysis: Calculate IC₅₀ values via Probit regression (e.g., SPSS). For example, N-(phenylcarbamoyl)benzamide showed IC₈₀ = 0.8 mM, outperforming hydroxyurea (IC₈₀ = 4.3 mM) .
- Validation: Compare dose-response curves with positive controls and assess statistical significance via ANOVA (p < 0.05).
Q. What strategies resolve synthetic yield inconsistencies in microwave-assisted versus traditional heating methods?
- Answer: Microwave synthesis (e.g., 100°C, 30 min) often improves yields by 15–20% compared to reflux (6–12 hours) due to enhanced reaction kinetics. Key variables include solvent polarity (e.g., DMF vs. CH₂Cl₂) and catalyst loading (e.g., 1.2 equiv. carbodiimide). Purity is confirmed via HPLC (C18 column, 80:20 acetonitrile/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
